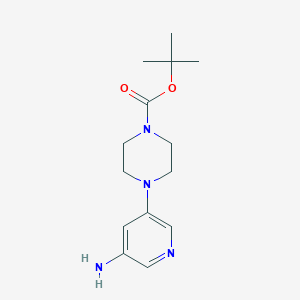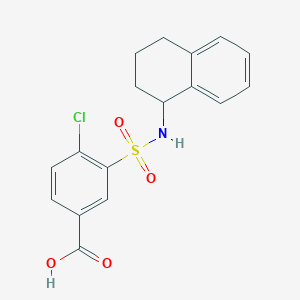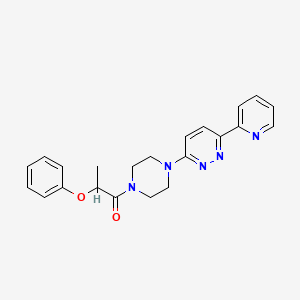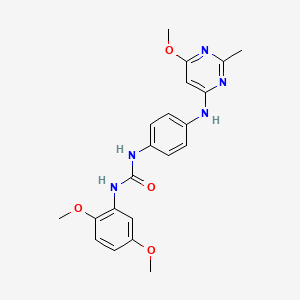![molecular formula C12H19N5 B2865240 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine CAS No. 1546226-00-9](/img/structure/B2865240.png)
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine is a chemical compound . It has been mentioned in the context of Bcl-xL protein inhibitors, which are used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine trihydrochloride . The InChI code is 1S/C11H13N5.3ClH/c1-16-7-9(6-13-16)11-4-8-5-12-3-2-10(8)14-15-11;;;/h4,6-7,12H,2-3,5H2,1H3;3*1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.64 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed synthetic pathways for derivatives of pyridazinones and pyrido-pyrimidinones, highlighting their structural diversity and potential as precursors for further pharmacological investigation. For example, Branden et al. (1992) detailed the synthesis of lactam and ketone precursors to octahydropyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines, showcasing foundational synthetic chemistry that could be applicable to the development of compounds similar to 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine (Branden, Compernolle, & Hoornaert, 1992).
Pharmacological Activities
Several studies have evaluated the pharmacological properties of compounds structurally related to this compound, indicating their potential in therapeutic applications. For instance, Şahina et al. (2004) synthesized methyl 6‐substituted‐3(2H)‐pyridazinone‐2‐ylacetates and evaluated their analgesic and anti‐inflammatory effects, highlighting the therapeutic potential of pyridazinone derivatives (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).
Antiproliferative and Antibacterial Effects
Research into pyrido-pyrimidinone derivatives has shown promising antiproliferative and antibacterial activities. Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including derivatives of pyridazines and pyrimidines, have been analyzed, providing insights into their potential mechanisms of action and interactions with biological targets. Georges et al. (1989) investigated the crystal structures and electronic properties of anticonvulsant compounds, which could inform the development of new therapeutic agents with improved efficacy and safety profiles (Georges, Vercauteren, Evrard, & Durant, 1989).
Safety and Hazards
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-16-4-6-17(7-5-16)12-8-10-9-13-3-2-11(10)14-15-12/h8,13H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTAUWCPUOZAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3CCNCC3=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865165.png)

![2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid](/img/structure/B2865168.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2865171.png)
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2865172.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2865174.png)


